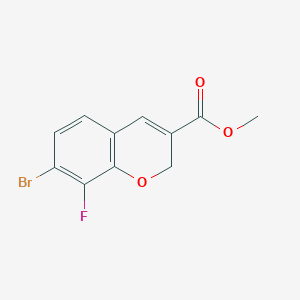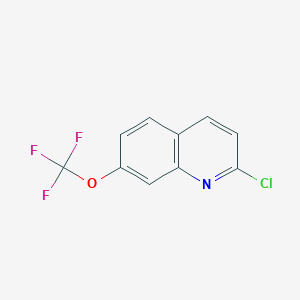
2-Chloro-7-(trifluoromethoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5ClF3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the chloro and trifluoromethoxy groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable quinoline derivative is reacted with chlorinating and trifluoromethoxylating agents under controlled conditions .
Industrial Production Methods: Industrial production of 2-Chloro-7-(trifluoromethoxy)quinoline may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-7-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, piperidine, or pyridine are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the chloro or trifluoromethoxy groups .
Applications De Recherche Scientifique
2-Chloro-7-(trifluoromethoxy)quinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-7-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Chloroquinoline: Lacks the trifluoromethoxy group, which can affect its chemical reactivity and biological activity.
7-(Trifluoromethoxy)quinoline: Lacks the chloro group, leading to different chemical properties and applications.
Uniqueness: The presence of both the chloro and trifluoromethoxy groups in 2-Chloro-7-(trifluoromethoxy)quinoline makes it unique, as it combines the properties of both substituents. This dual functionality can enhance its reactivity and broaden its range of applications in scientific research and industry .
Propriétés
Numéro CAS |
1352443-25-4 |
|---|---|
Formule moléculaire |
C10H5ClF3NO |
Poids moléculaire |
247.60 g/mol |
Nom IUPAC |
2-chloro-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H5ClF3NO/c11-9-4-2-6-1-3-7(5-8(6)15-9)16-10(12,13)14/h1-5H |
Clé InChI |
OKUWLSAVJYZFON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=N2)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethynyl-2-azaspiro[3.3]heptane](/img/structure/B12936861.png)
![N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12936871.png)
![12-oxo-N-[12-oxo-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12936875.png)
![4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12936883.png)
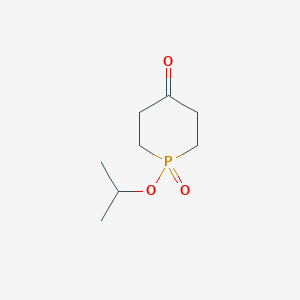
![(5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid](/img/structure/B12936890.png)
![2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine](/img/structure/B12936897.png)
![(2E)-N-[(4-Methoxyphenyl)methyl]-1-methylpyrimidin-2(1H)-imine](/img/structure/B12936905.png)
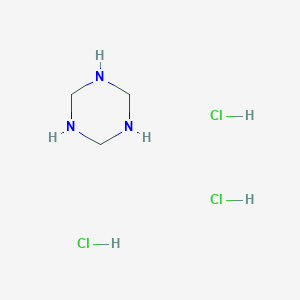

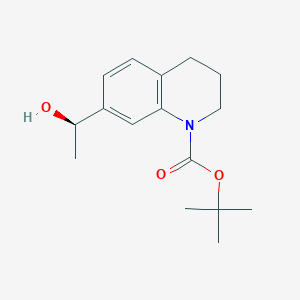
![6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12936928.png)
